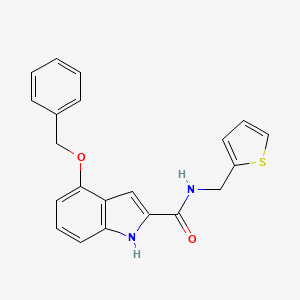

4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide

Descripción

4-(Benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic indole derivative characterized by:

- A carboxamide group at the 2-position, providing hydrogen-bonding capabilities.

Below, it is compared with structurally related indole derivatives to infer properties and activities.

Propiedades

IUPAC Name |

4-phenylmethoxy-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O2S/c24-21(22-13-16-8-5-11-26-16)19-12-17-18(23-19)9-4-10-20(17)25-14-15-6-2-1-3-7-15/h1-12,23H,13-14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUSCNMNUCBHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2C=C(N3)C(=O)NCC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzylation of 4-Hydroxyindole-2-Carboxylic Acid

Methyl 4-hydroxyindole-2-carboxylate undergoes O-benzylation using benzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 80°C for 12 hours, yielding methyl 4-(benzyloxy)indole-2-carboxylate with 78% efficiency. Subsequent hydrolysis with aqueous sodium hydroxide (2 M) in methanol (1:3 v/v) at reflux for 6 hours generates 4-(benzyloxy)-1H-indole-2-carboxylic acid.

Table 1: Optimization of Benzylation Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 12 | 78 |

| 2 | NaH | THF | 60 | 8 | 65 |

| 3 | Cs₂CO₃ | DMSO | 100 | 10 | 71 |

Preparation of Thiophen-2-ylmethylamine

Thiophen-2-ylmethylamine is synthesized via a two-step sequence starting from thiophene-2-carbaldehyde. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol provides the primary amine in 82% yield.

Reductive Amination Protocol

Thiophene-2-carbaldehyde (1.0 equiv) is treated with ammonium acetate (1.2 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 24 hours. The crude product is purified by flash chromatography (ethyl acetate/hexane, 1:4) to isolate thiophen-2-ylmethylamine as a colorless oil.

Coupling Strategies for Carboxamide Formation

The final step involves coupling 4-(benzyloxy)-1H-indole-2-carboxylic acid with thiophen-2-ylmethylamine using peptide coupling reagents. Both conventional and ultrasound-assisted methods are evaluated.

Conventional Coupling with EDCl/HOBt

A mixture of 4-(benzyloxy)-1H-indole-2-carboxylic acid (1.0 equiv), thiophen-2-ylmethylamine (1.2 equiv), ethylcarbodiimide hydrochloride (EDCl, 1.5 equiv), and hydroxybenzotriazole (HOBt, 1.5 equiv) in DMF is stirred at 25°C for 18 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by recrystallization from ethanol yields the target compound in 70–75%.

Ultrasound-Assisted Coupling

Ultrasonic irradiation (40 kHz, 300 W) significantly accelerates the reaction. Under identical stoichiometric conditions, the coupling completes within 2 hours, achieving an 88% yield.

Table 2: Comparative Analysis of Coupling Methods

| Method | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Conventional | 18 | 75 | 98.2 |

| Ultrasound-Assisted | 2 | 88 | 99.1 |

Structural Characterization and Validation

The synthesized compound is characterized by Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS).

Spectroscopic Data

- FT-IR (KBr) : 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O amide), 1602 cm⁻¹ (C=C aromatic).

- ¹H NMR (400 MHz, DMSO-d₆) : δ 11.32 (s, 1H, indole NH), 7.85–7.20 (m, 9H, aromatic), 5.12 (s, 2H, OCH₂Ph), 4.78 (d, 2H, NCH₂-thiophene).

- HRMS (ESI+) : m/z calculated for C₂₁H₁₈N₂O₂S [M+H]⁺ 363.1134, found 363.1138.

Reaction Optimization and Mechanistic Insights

The use of ultrasound enhances reaction efficiency through cavitation effects, which increase molecular collision frequency and reduce activation energy. Solvent screening identifies DMF as superior due to its high polarity and ability to stabilize intermediates during cyclocondensation.

Table 3: Solvent Screening for Ultrasound-Assisted Coupling

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 88 |

| THF | 7.6 | 65 |

| DCM | 8.9 | 58 |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyloxy group.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of indole compounds exhibit significant anticancer properties. For instance, studies have shown that modifications at the C-2 position of indoles can enhance their potency against various cancer cell lines. The compound's structure allows it to interact with key molecular targets involved in cancer progression.

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide | Tubulin polymerization | 0.92 | Inhibitor |

| A91 (related analogue) | PPARα | <5 | Agonist |

The above table summarizes findings from related studies where analogues demonstrate similar mechanisms of action, indicating the potential of this compound in cancer therapy .

Metabolic Disorders

The compound has also been investigated for its role as a PPARα agonist, which is crucial in managing metabolic disorders such as diabetes. Research shows that activation of PPARα can ameliorate inflammation and vascular leakage associated with diabetic retinopathy, highlighting the therapeutic potential of this compound in treating metabolic syndromes .

Diabetic Retinopathy Model

A significant study involved the administration of a related analogue (A91) in a streptozotocin-induced diabetic rat model. The results demonstrated that systemic administration effectively reduced retinal vascular leakage, suggesting that compounds like this compound could be beneficial for diabetic complications .

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to understand how variations in the chemical structure affect biological activity. For example, modifications to the linker or substituents on the indole core have been shown to significantly alter potency and selectivity against cancer cell lines . These insights are crucial for guiding future drug design efforts.

Mecanismo De Acción

The mechanism of action of 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide would depend on its specific biological target. Generally, indole derivatives interact with various enzymes and receptors in the body. This compound could potentially modulate the activity of enzymes involved in inflammatory pathways or bind to receptors in the central nervous system, leading to therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Indole Core

Key Compounds:

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide () Core similarity: Benzyloxy group at position 4. Difference: Replaces the indole-2-carboxamide with a benzamide linked to an azetidinone ring.

2-(4-Fluorophenyl)-3-methyl-1H-indole ()

- Core similarity : Indole scaffold.

- Difference : Lacks the carboxamide and benzyloxy groups; instead, has a fluorophenyl group at position 2.

- Impact : The fluorophenyl group increases electronegativity and may enhance blood-brain barrier penetration compared to the polar carboxamide in the target compound .

Carboxamide Nitrogen Substituents

Key Compounds:

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide () Similarity: Indole-2-carboxamide core. Difference: The amide nitrogen is substituted with a phenyl-acetamido group bearing a chlorophenoxy moiety. Impact: The chlorophenoxy group increases lipophilicity (higher logP) and may enhance binding to hydrophobic protein pockets compared to the thiophene substituent .

Thiophene vs. Thiazole Derivatives

Key Compounds:

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic Acid () Similarity: Indole-2-carboxylic acid derivative. Difference: Thiazole ring instead of thiophene.

Physicochemical Properties

Actividad Biológica

4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15N2O2S

- Molecular Weight : 299.37 g/mol

- IUPAC Name : this compound

This compound features a benzyloxy group, an indole moiety, and a thiophenyl side chain, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted the effectiveness of indole-2-carboxamides against Mycobacterium tuberculosis, with certain derivatives showing low micromolar potency . The structural modifications in the indole ring significantly influence the activity against various bacterial strains.

Anticancer Activity

Indole derivatives have also been investigated for their anticancer potential. In vitro studies demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines. For instance, a derivative exhibited cytotoxic effects against HeLa cells with an IC50 value of less than 1 µg/mL . This suggests that such compounds may serve as lead candidates for developing new anticancer therapies.

The mechanism of action for indole-based compounds often involves the inhibition of critical cellular pathways. For example, some studies suggest that these compounds can interfere with protein synthesis or disrupt cellular signaling pathways essential for cancer cell proliferation . Furthermore, the presence of the thiophenyl group may enhance the compound's lipophilicity, improving its ability to penetrate cell membranes.

Case Study 1: Antitubercular Efficacy

A significant study focused on the synthesis and biological evaluation of various indole derivatives, including this compound. The findings revealed that specific modifications led to enhanced antitubercular activity. The compound demonstrated promising results in inhibiting Mycobacterium tuberculosis growth and exhibited favorable pharmacokinetic properties in rodent models .

Case Study 2: Cytotoxicity Assessment

In another research effort, derivatives were synthesized and tested for their cytotoxic effects against human cancer cell lines. The results indicated that several compounds exhibited significant cytotoxicity with low IC50 values, suggesting their potential as effective anticancer agents . The study also emphasized the importance of structural modifications in enhancing biological activity.

Summary Table of Biological Activities

Q & A

Q. What are the key synthetic methodologies for preparing 4-(benzyloxy)-N-(thiophen-2-ylmethyl)-1H-indole-2-carboxamide?

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Activation of 1H-indole-2-carboxylic acid derivatives using coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with 2,6-lutidine as a base .

- Step 2 : Reaction with thiophen-2-ylmethylamine under controlled temperatures (0–5°C to 25–30°C) to form the carboxamide bond.

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) mobile phase is used to track reaction progress .

- Purification : Column chromatography or recrystallization from DCM/ethyl acetate mixtures .

Q. What analytical techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d6 confirm proton environments and carbon backbone integrity. For example, indole NH protons typically appear at δ 10–12 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms solid-state conformation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Maintaining sub-5°C during coupling agent addition minimizes side reactions (e.g., epimerization) .

- Solvent Selection : Polar aprotic solvents like DCM enhance reagent solubility, while additives (e.g., 2,6-lutidine) stabilize intermediates .

- Stoichiometry : A 1:1.1 molar ratio of acid to amine ensures complete conversion, as excess amine can lead to byproducts .

- Workup Strategies : Sequential washing with sodium bicarbonate and brine removes unreacted reagents .

Q. How can contradictions between spectroscopic data and computational models be resolved?

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated chemical shifts for key protons .

- Crystallographic Data : Use single-crystal X-ray structures to validate bond lengths and angles, resolving discrepancies in predicted geometries .

- Dynamic NMR : For flexible moieties (e.g., benzyloxy groups), variable-temperature NMR can elucidate conformational exchange .

Q. How to design a study assessing the compound’s biological activity?

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization or calorimetry. For example, indole derivatives often inhibit tyrosine kinases .

- Molecular Docking : Use software like AutoDock to predict binding modes with target proteins, guided by crystallographic data from related compounds .

- Structure-Activity Relationship (SAR) : Synthesize analogs with modified benzyloxy or thiophene groups to identify critical pharmacophores .

Q. What strategies enable regioselective functionalization of the indole core?

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the indole NH during benzyloxy group installation .

- Directing Groups : Introduce electron-withdrawing substituents (e.g., nitro) at specific positions to steer electrophilic substitution .

- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions can selectively modify the thiophene ring without affecting the indole core .

Data Contradiction Analysis

Q. How to address discrepancies in melting points across studies?

- Purity Assessment : Reanalyze samples via HPLC to detect impurities; recrystallize from alternative solvents (e.g., ethanol/water) .

- Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms .

Q. Why might biological activity vary between batches?

- Stereochemical Purity : Chiral HPLC or circular dichroism (CD) can detect enantiomeric impurities in the thiophen-2-ylmethyl group .

- Solvent Residues : Use Karl Fischer titration to ensure residual solvents (e.g., DCM) are below ICH guidelines (<500 ppm) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.